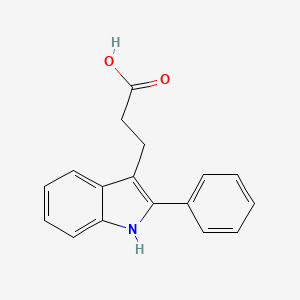

3-(2-phenyl-1H-indol-3-yl)propanoic acid

Übersicht

Beschreibung

3-(2-phenyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a phenyl group and a propanoic acid chain, making it a versatile molecule in synthetic and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenyl-1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring system. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave irradiation, have been explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions to form esters or amides.

Key Findings :

-

Esterification with DCC/DMAP is efficient for introducing alkoxy groups.

-

Acyl chlorides serve as intermediates for amides and hydrazides .

Decarboxylation

The propanoic acid side chain undergoes decarboxylation under enzymatic or thermal conditions.

Mechanistic Insight :

Nucleophilic Substitution at Indole NH

The indole NH participates in alkylation under strong acidic conditions.

Limitations :

Multi-Component Cyclization Reactions

The indole core participates in heterocycle formation via Knoevenagel/Michael cascades.

Mechanism :

-

Knoevenagel condensation forms α,β-unsaturated intermediates, followed by Michael addition and cyclization .

Salt Formation and Coordination Chemistry

The carboxylic acid forms salts with metals or organic bases.

Photochemical and Oxidative Reactions

The indole ring undergoes selective oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| O₂ (air) | UV light, DMSO | 3-Oxo-3-(2-phenyl-1H-indol-3-yl)propanoic acid | High | |

| DDQ | CH₂Cl₂, 50°C | Aromatic dehydrogenation products | Moderate |

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

The molecular formula of 3-(2-phenyl-1H-indol-3-yl)propanoic acid is C17H15NO2, with a molecular weight of 265.31 g/mol. It exhibits significant interactions with fatty acid-binding protein 4 (FABP4), acting as an inhibitor and influencing cellular processes such as apoptosis in cancer cells by modulating gene expression related to cell death pathways.

Cancer Research

This compound has been studied for its potential in cancer therapies. It induces apoptosis in various cancer cell lines by upregulating pro-apoptotic genes and downregulating anti-apoptotic factors. This mechanism suggests that it could serve as a lead compound for developing new anticancer agents.

Case Study: Induction of Apoptosis

In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in human breast cancer cells, with increased levels of caspase activation and DNA fragmentation observed.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating significant antibacterial activity. For instance, a study involving Schiff bases derived from indole compounds revealed their effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| Schiff Base A (derived from indole) | Staphylococcus aureus | 15 mm |

| Schiff Base B (derived from indole) | Escherichia coli | 18 mm |

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) of this compound is crucial for optimizing its biological activity. Preliminary studies indicate that modifications to the indole ring or the propanoic acid moiety can enhance binding affinity to target proteins like FABP4. Future research should focus on synthesizing analogs to evaluate their pharmacological profiles.

Wirkmechanismus

The mechanism of action of 3-(2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways. For example, it can inhibit enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Uniqueness

3-(2-phenyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development .

Biologische Aktivität

3-(2-phenyl-1H-indol-3-yl)propanoic acid, an indole derivative, has garnered attention for its diverse biological activities. This compound interacts with various biological targets, exhibiting potential therapeutic effects, particularly in cancer treatment and metabolic disorders. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Target Interaction

The primary target of this compound is the Fatty Acid Binding Protein 4 (FABP4). This interaction is crucial as FABP4 plays a significant role in lipid metabolism and cellular signaling pathways. The compound binds with high affinity to FABP4, influencing various biochemical pathways related to inflammation and cancer progression.

Cellular Effects

The compound has been shown to affect cellular processes such as:

- Apoptosis Induction : It modulates the expression of pro-apoptotic genes, leading to apoptosis in cancer cells.

- Cell Signaling : Alters key signaling pathways that regulate cell proliferation and differentiation.

- Inflammatory Response : Exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been demonstrated to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. In vitro assays have shown that at lower doses, it can exert protective effects against oxidative stress in neuroblastoma cells .

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, possess antimicrobial activities. In a comparative study, Schiff bases derived from similar indole structures exhibited significant antibacterial and antifungal activities against various pathogens .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as anti-inflammatory and neuroprotective activities were noted.

- High Doses : Potential cytotoxic effects were observed, necessitating careful dosage regulation for therapeutic applications.

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with enzymes that facilitate its biotransformation. Its pharmacokinetic profile suggests adequate absorption and distribution within biological systems, making it a candidate for further therapeutic exploration .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(2-phenyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-16(20)11-10-14-13-8-4-5-9-15(13)18-17(14)12-6-2-1-3-7-12/h1-9,18H,10-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMMIHTXAONNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320757 | |

| Record name | 3-(2-Phenyl-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62663-27-8 | |

| Record name | 2-Phenyl-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62663-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 364001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062663278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC364001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Phenyl-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-phenyl-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.